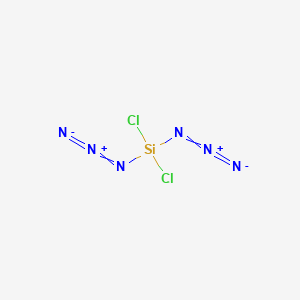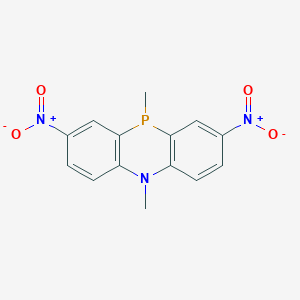
5,10-Dimethyl-2,8-dinitrophenophosphazinine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,10-Dimethyl-2,8-dinitrophenophosphazinine is a complex organic compound characterized by its unique structural features and functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,10-Dimethyl-2,8-dinitrophenophosphazinine typically involves multi-step organic reactions. One common method includes the nitration of a precursor compound followed by methylation and subsequent phosphazination. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and methylation processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
5,10-Dimethyl-2,8-dinitrophenophosphazinine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of strong oxidizing agents to convert the compound into its oxidized form.
Reduction: Reduction reactions can be carried out using reducing agents such as hydrogen gas or metal hydrides.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Conditions for substitution reactions often involve the use of catalysts such as palladium or nickel.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives.
Aplicaciones Científicas De Investigación
5,10-Dimethyl-2,8-dinitrophenophosphazinine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and interactions.
Industry: Utilized in the production of specialized materials and chemicals.
Mecanismo De Acción
The mechanism by which 5,10-Dimethyl-2,8-dinitrophenophosphazinine exerts its effects involves interactions with specific molecular targets. These interactions can lead to changes in biochemical pathways, influencing various cellular processes. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- 5,10-Dimethyl-2,8-dinitrophenophosphazene
- 5,10-Dimethyl-2,8-dinitrophenophosphine
Uniqueness
5,10-Dimethyl-2,8-dinitrophenophosphazinine is unique due to its specific structural configuration and functional groups, which confer distinct reactivity and applications compared to similar compounds. Its ability to undergo a variety of chemical reactions makes it a versatile compound in both research and industrial settings.
Propiedades
Número CAS |
65738-87-6 |
|---|---|
Fórmula molecular |
C14H12N3O4P |
Peso molecular |
317.24 g/mol |
Nombre IUPAC |
5,10-dimethyl-2,8-dinitrophenophosphazinine |
InChI |
InChI=1S/C14H12N3O4P/c1-15-11-5-3-9(16(18)19)7-13(11)22(2)14-8-10(17(20)21)4-6-12(14)15/h3-8H,1-2H3 |
Clave InChI |
CEZPEBGIGHIREF-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=C(C=C(C=C2)[N+](=O)[O-])P(C3=C1C=CC(=C3)[N+](=O)[O-])C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


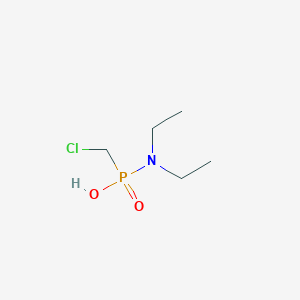
![Trimethyl{[1-(2-methylcyclohex-1-en-1-yl)ethenyl]oxy}silane](/img/structure/B14478082.png)


![[(1-Nitronaphthalen-2-yl)sulfanyl]acetic acid](/img/structure/B14478100.png)



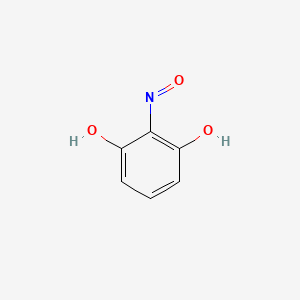
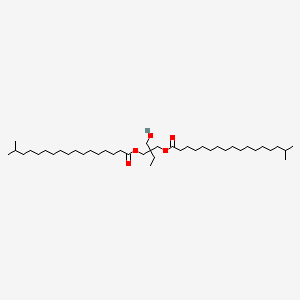
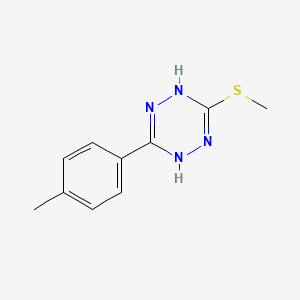
![[1,1'-Biphenyl]-3-sulfonic acid, 4-[[4,5-dihydro-3-methyl-5-oxo-1-(4-sulfophenyl)-1H-pyrazol-4-yl]azo]-4'-[(2,5,6-trichloro-4-pyrimidinyl)amino]-, disodium salt](/img/structure/B14478137.png)
![(E)-but-2-enedioic acid;ethyl 4-[2-[4-(3-chlorophenyl)piperazin-1-yl]ethyl]piperazine-1-carboxylate](/img/structure/B14478140.png)
